molecular formula C6H7BrN2O2 B3110100 2-Bromo-1,4-dimethyl-1H-imidazole-5-carboxylic acid CAS No. 1782559-23-2

2-Bromo-1,4-dimethyl-1H-imidazole-5-carboxylic acid

Cat. No.: B3110100
CAS No.: 1782559-23-2
M. Wt: 219.04 g/mol
InChI Key: WJWWTHYHCNGWAH-UHFFFAOYSA-N
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Description

2-Bromo-1,4-dimethyl-1H-imidazole-5-carboxylic acid (CAS 1782559-23-2) is a brominated imidazole derivative of high interest in organic synthesis and medicinal chemistry. This compound serves as a versatile building block for the preparation of more complex molecules. Its molecular formula is C 6 H 7 BrN 2 O 2 and it has a molecular weight of 219.04 g/mol . This compound is of significant research value as a synthetic intermediate. Imidazole-5-carboxylic acid derivatives are key scaffolds in the development of active ingredients, particularly in the field of agrochemicals. For instance, similar structural frameworks have been patented for their use as herbicidal agents . The presence of both a reactive bromine atom and a carboxylic acid functional group on the imidazole core allows for diverse chemical modifications, enabling researchers to explore structure-activity relationships in drug and pesticide discovery programs . For optimal stability, this product must be stored under an inert atmosphere at 2-8°C . Researchers should note the following safety information: the compound carries hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Appropriate personal protective equipment should be used. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-3,5-dimethylimidazole-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN2O2/c1-3-4(5(10)11)9(2)6(7)8-3/h1-2H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJWWTHYHCNGWAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C(=N1)Br)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1,4-dimethyl-1H-imidazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-bromo-1,4-dimethylimidazole with a carboxylating agent. The reaction conditions often require the use of a base, such as sodium hydroxide, and a solvent like dimethyl sulfoxide (DMSO) to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve more scalable and cost-effective methods. For example, the use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, the use of catalysts and optimized reaction conditions can further improve the production process .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1,4-dimethyl-1H-imidazole-5-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield 2-azido-1,4-dimethyl-1H-imidazole-5-carboxylic acid .

Scientific Research Applications

2-Bromo-1,4-dimethyl-1H-imidazole-5-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-1,4-dimethyl-1H-imidazole-5-carboxylic acid involves its interaction with specific molecular targets. The bromine atom and carboxylic acid group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Table 1: Structural Comparison of Imidazole Carboxylic Acid Derivatives

Compound Name CAS Number Substituents (Position) Structural Similarity Key Properties/Applications
2-Bromo-1,4-dimethyl-1H-imidazole-5-carboxylic acid Not provided Br (2), Me (1,4), COOH (5) Reference (1.00) Potential catalytic/pharmacological use
1,5-Dimethyl-1H-imidazole-4-carboxylic acid 80304-42-3 Me (1,5), COOH (4) 0.86 Altered acidity due to COOH position
2-Bromo-1-methyl-1H-imidazole-4-carboxylic acid 852181-03-4 Br (2), Me (1), COOH (4) 0.84 Bromine-induced steric hindrance
2-Methyl-1H-imidazole-5-carboxylic acid 1457-58-5 Me (2), COOH (5) 0.80 Reduced steric bulk compared to brominated analogs
Ethyl 2-bromo-1H-imidazole-5-carboxylate 74478-93-6 Br (2), COOEt (5) 0.89 Esterified form enhances lipophilicity

Key Observations:

Ethyl ester derivatives (e.g., CAS 74478-93-6) exhibit higher lipophilicity, which may enhance membrane permeability in drug design .

Steric and Solubility Considerations :

  • Bromine’s larger atomic radius compared to methyl or hydrogen creates steric hindrance, affecting binding interactions in catalytic or receptor-binding contexts. For example, bulky substituents on aryl bromides reduce reaction rates in Suzuki–Miyaura couplings .
  • Solubility cut-off effects, as observed in substituted dimethylbenzenes (e.g., 2-bromo-1,3-dimethylbenzene vs. 2-fluoro-1,3-dimethylbenzene), suggest that brominated imidazoles may exhibit lower aqueous solubility compared to halogen-free analogs, impacting bioavailability .

Reactivity in Cross-Coupling Reactions: Brominated imidazoles, like 2-bromo-1,3,5-trimethylbenzene, are substrates in Suzuki–Miyaura reactions, achieving high turnover frequencies with palladium catalysts . The target compound’s bromine may similarly enable cross-coupling applications, though steric effects from the 1,4-dimethyl groups could moderate reactivity.

Research Findings and Implications

  • Pharmacological Potential: Bromine’s role in GABAA receptor modulation, as seen in low-affinity ligands like 2-bromo-1,3-dimethylbenzene, suggests that the target compound could interact with ion channels or enzymes, though direct evidence is lacking .
  • Catalytic Applications : The compound’s bromine and carboxylic acid groups make it a candidate for designing ligands in transition-metal catalysis, analogous to phosphorus-containing palladium complexes .
  • Synthetic Challenges : Competitive side reactions (e.g., debromination) may arise during functionalization, necessitating optimized conditions for derivatization.

Biological Activity

2-Bromo-1,4-dimethyl-1H-imidazole-5-carboxylic acid is a heterocyclic compound belonging to the imidazole family, characterized by a bromine atom at the 2-position, two methyl groups at the 1 and 4 positions, and a carboxylic acid group at the 5-position. This unique structure allows for various biological activities that are of significant interest in medicinal chemistry and pharmacology.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism of action appears to involve interaction with bacterial enzymes, potentially inhibiting their function and leading to cell death.

Table 1: Antimicrobial Activity Data

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus0.0048 mg/mL
Escherichia coli0.0195 mg/mL
Bacillus subtilis0.0123 mg/mL
Pseudomonas aeruginosa0.025 mg/mL

Anticancer Activity

The compound has also been investigated for its potential anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through modulation of key signaling pathways involved in cell survival and proliferation. The presence of the bromine atom and carboxylic acid group is thought to enhance its binding affinity to specific molecular targets within cancer cells.

Case Study: In Vitro Anticancer Activity

A study focused on the effects of this compound on human cancer cell lines showed significant cytotoxicity at concentrations as low as 10 µM. The compound was found to upregulate pro-apoptotic genes while downregulating anti-apoptotic factors, suggesting a dual mechanism of action involving both direct cytotoxicity and modulation of gene expression.

The biological activity of this compound is largely attributed to its ability to interact with various enzymes and receptors:

  • Enzyme Inhibition : The bromine atom facilitates nucleophilic substitution reactions that may inhibit enzyme activity by binding to active sites.
  • Receptor Modulation : The carboxylic acid group can form hydrogen bonds with receptor sites, influencing downstream signaling pathways.

Research Applications

The compound is utilized in several research applications:

  • Medicinal Chemistry : As a scaffold for synthesizing new drugs with enhanced biological activity.
  • Biological Studies : Investigating its role as an enzyme inhibitor or receptor modulator.
  • Material Science : Exploring its potential in developing advanced materials with specific functional properties.

Q & A

Q. Table 1: Representative Spectral Data

TechniqueKey Peaks/DataReference
IR1701 cm⁻¹ (C=O), 525 cm⁻¹ (C-Br)
¹H NMR (δ ppm)2.5 (CH₃), 7.4–8.2 (Ar-H)
Melting Point262–266°C (decomposes)

Advanced: How can crystallographic data resolve ambiguities in molecular structure determination?

Answer:
Single-crystal X-ray diffraction (SCXRD) paired with software like SHELXL (for refinement) and ORTEP-3 (for visualization) provides unambiguous structural confirmation:

  • SHELXL Refinement : Handles high-resolution data to resolve positional disorder (common in brominated heterocycles). Use "TWIN" commands for twinned crystals .
  • ORTEP-3 : Generates thermal ellipsoid plots to visualize atomic displacement parameters, critical for validating substituent orientations (e.g., bromine vs. methyl group positions) .
    Challenge : Bromine’s high electron density can cause absorption errors; apply multi-scan corrections during data collection.

Advanced: What mechanistic insights guide the functionalization of the bromo substituent in cross-coupling reactions?

Answer:
The bromo group undergoes Suzuki-Miyaura coupling with aryl boronic acids under palladium catalysis:

  • Conditions : 1 mol% Pd catalyst, K₃PO₄ base, dioxane/H₂O (3:1), 90°C, 12–24 hours .
  • Mechanistic Steps :
    • Oxidative addition of Pd⁰ to C-Br bond.
    • Transmetallation with boronic acid.
    • Reductive elimination to form C-C bond.
      Key Considerations :
  • Steric hindrance from methyl groups may reduce coupling efficiency; optimize ligand choice (e.g., SPhos).
  • Monitor regioselectivity via LC-MS to detect byproducts.

Advanced: How can computational methods predict the compound’s reactivity or biological activity?

Answer:

  • DFT Calculations : Model electrophilic aromatic substitution (EAS) sites using Fukui indices; bromine directs further substitution to meta positions.
  • Molecular Docking : Screen against targets like EGFR kinase (PDB ID: 1M17) to predict binding affinity. The carboxylic acid group may form hydrogen bonds with active-site residues .
  • ADMET Prediction : Tools like SwissADME assess pharmacokinetics (e.g., logP ~1.2 suggests moderate membrane permeability) .

Advanced: How to address contradictions in elemental analysis vs. spectroscopic data?

Answer:
Discrepancies (e.g., Br% mismatch) arise from:

Impurities : Recrystallize from ethanol/water mixtures.

Hydration/Co-crystallization : Perform TGA to detect solvent loss.

Isomeric Mixtures : Use preparative HPLC to isolate isomers .
Validation : Cross-check with high-resolution mass spectrometry (HRMS) for exact mass confirmation (±0.001 Da).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Bromo-1,4-dimethyl-1H-imidazole-5-carboxylic acid
Reactant of Route 2
Reactant of Route 2
2-Bromo-1,4-dimethyl-1H-imidazole-5-carboxylic acid

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